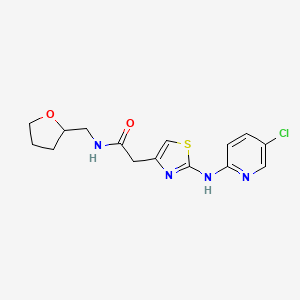

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

描述

This compound features a thiazole core substituted at the 2-position with a 5-chloropyridin-2-ylamino group and at the 4-position with an acetamide moiety linked to a tetrahydrofuran-2-ylmethyl group. The tetrahydrofuran (THF) methyl group contributes to solubility and membrane permeability, balancing lipophilicity . Synthesis likely involves coupling reactions between thiazole intermediates and activated acetamide derivatives, as seen in analogous compounds .

属性

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2S/c16-10-3-4-13(17-7-10)20-15-19-11(9-23-15)6-14(21)18-8-12-2-1-5-22-12/h3-4,7,9,12H,1-2,5-6,8H2,(H,18,21)(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUDSOALZNTOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a chlorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C13H15ClN4OS, with a molecular weight of approximately 296.77 g/mol. Its structure integrates multiple functional groups that contribute to its biological activity.

The biological activity of the compound is primarily attributed to its interaction with various biological targets. The thiazole and pyridine rings are known to enhance binding affinity with enzymes and receptors, which can modulate their activity. This mechanism is crucial for understanding the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively, suggesting that this compound may share similar properties.

Anticancer Properties

Preliminary studies have suggested that the compound may possess anticancer activity. The presence of the chlorinated pyridine moiety is often associated with enhanced cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cells, indicating a potential mechanism for therapeutic applications.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays measuring the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Similar thiazole derivatives have shown promising results in reducing inflammation in animal models, which could be applicable to this compound as well.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide:

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, supporting the antimicrobial potential of compounds featuring similar structures.

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines revealed that thiazole-containing compounds could inhibit cell proliferation effectively. The IC50 values for these compounds were reported in the low micromolar range, suggesting potent anticancer activity.

- Inflammation Models : Research involving carrageenan-induced paw edema in rats demonstrated that thiazole derivatives significantly reduced inflammation compared to control groups, highlighting their potential as anti-inflammatory agents.

Comparative Analysis

A comparative analysis of related compounds provides insight into the structure–activity relationships (SARs) relevant to their biological activities:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Thiazole Derivative A | C10H8ClN3O2S | 296.77 g/mol | Antimicrobial |

| Thiazole Derivative B | C12H10ClN4OS | 310.75 g/mol | Anticancer |

| Thiazole Derivative C | C11H9ClN3O3S | 300.72 g/mol | Anti-inflammatory |

相似化合物的比较

Structural and Functional Group Variations

The table below compares key structural features and inferred properties:

Key Research Findings

- Binding Affinity : In studies of N-substituted thiazole carboxamides, chloro-substituted pyridines demonstrated superior IC50 values over methyl or unsubstituted variants, attributed to stronger target interactions .

- Hydrogen Bonding : Graph set analysis () suggests the THF group in the target compound may participate in unique H-bonding networks, unlike phenyl or methylthiazole substituents .

- Comparative Efficacy : In anti-exudative assays (), acetamides with cyclic ethers (e.g., THF) showed prolonged activity compared to linear chain analogs, likely due to reduced metabolic clearance .

常见问题

Basic Question: What are the standard synthetic routes and characterization methods for 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. For example, 2-amino-4-substituted thiazole derivatives are reacted with chloroacetyl chloride or acetonitrile derivatives under controlled conditions (e.g., in dioxane or ethanol with triethylamine as a catalyst) . Key steps include:

- Thiazole ring formation : Using precursors like 2-amino-5-aryl-methylthiazole, followed by N-acylation with chloroacetyl chloride at 20–25°C .

- Solvent and catalyst optimization : Reactions often employ polar aprotic solvents (e.g., DMF, dichloromethane) and catalysts like DMAP to enhance yield and selectivity .

- Purification : Recrystallization from ethanol-DMF mixtures or chromatography is used to isolate the final product .

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and functional group integration (e.g., distinguishing thiazole protons from tetrahydrofuran methyl groups) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for bioactive studies) .

Basic Question: What are the key structural features of this compound that influence its biological activity?

Answer:

The compound’s activity is driven by:

- Thiazole core : Provides rigidity and π-π stacking potential with biological targets, common in kinase inhibitors .

- 5-Chloropyridin-2-yl group : Enhances lipophilicity and target binding via halogen bonding .

- Tetrahydrofuran-2-ylmethyl acetamide : Improves solubility and metabolic stability compared to non-cyclic ethers .

- Spatial arrangement : The juxtaposition of chloropyridine and tetrahydrofuran groups creates a stereoelectronic profile critical for target selectivity .

Advanced Question: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer: Optimization strategies include:

- Temperature control : Lower temperatures (20–25°C) minimize side reactions during acylation steps, while reflux conditions (e.g., 80°C in ethanol) enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates, whereas dichloromethane aids in thioether formation .

- Catalyst screening : DMAP accelerates amide coupling, while triethylamine neutralizes HCl byproducts in chloroacetyl reactions .

- Purification tweaks : Gradient HPLC or silica gel chromatography resolves co-eluting impurities, especially for stereoisomers .

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms can alter IC50 values. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .

- Purity discrepancies : Trace solvents (e.g., DMF residues) may inhibit activity. Re-test compounds after rigorous drying and LC-MS validation .

- Structural analogs : Minor substituent changes (e.g., chloro vs. fluoro groups) drastically affect potency. Perform SAR studies to isolate critical moieties .

Advanced Question: What methodologies are recommended for evaluating the compound’s pharmacokinetic and toxicity profiles?

Answer: Key approaches include:

- In vitro ADME :

- Microsomal stability assays : Use liver microsomes to estimate metabolic half-life .

- Caco-2 permeability : Predict intestinal absorption .

- In vivo toxicity :

- Ames test : Screen for mutagenicity .

- hERG channel inhibition assay : Assess cardiac liability via patch-clamp electrophysiology .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts off-target interactions with cytochrome P450 enzymes .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

Answer: Focus on:

- Substituent effects : Replace the 5-chloropyridine group with electron-withdrawing groups (e.g., CF3) to enhance target binding .

- Backbone flexibility : Introduce methylene spacers between the thiazole and acetamide to modulate conformational dynamics .

- Bioisosteric replacements : Substitute tetrahydrofuran with oxetane to improve metabolic stability without altering solubility .

Advanced Question: What are the stability considerations for this compound under varying storage and experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .

- pH-dependent hydrolysis : Avoid aqueous buffers below pH 3 or above pH 9, which cleave the acetamide bond .

- Lyophilization stability : Lyophilized powders retain >90% potency after 6 months at 4°C, whereas solutions degrade within weeks .

Advanced Question: How can computational modeling predict the compound’s mechanism of action?

Answer:

- Molecular docking : Use Schrödinger Suite or MOE to simulate binding to kinases (e.g., EGFR, VEGFR2) and identify key interactions (e.g., hydrogen bonds with thiazole nitrogen) .

- MD simulations : Analyze conformational stability in aqueous and lipid bilayer environments to optimize bioavailability .

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC50 values to prioritize derivatives .

Advanced Question: What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Answer:

- NMR spectroscopy : Compare 1H/13C spectra across batches to detect trace impurities .

- X-ray crystallography : Confirm crystallinity and polymorphic consistency .

- HPLC-DAD-MS : Monitor retention times and UV/Vis profiles for deviations .

Advanced Question: What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:

- Exothermic reactions : Use jacketed reactors with temperature control to manage heat during thiazole cyclization .

- Solvent recovery : Implement distillation systems for DMF or dichloromethane to reduce costs .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography for faster separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。